molecular formula C21H23NO3 B11150721 6-{[benzyl(methyl)amino]methyl}-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one

6-{[benzyl(methyl)amino]methyl}-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one

Cat. No.: B11150721
M. Wt: 337.4 g/mol
InChI Key: BJEXHFQZHGWYSI-UHFFFAOYSA-N
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Description

6-{[benzyl(methyl)amino]methyl}-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. Chromen-2-ones, also known as coumarins, are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This particular compound features a benzyl(methyl)amino group, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[benzyl(methyl)amino]methyl}-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the chromen-2-one core, followed by functionalization at specific positions.

  • Preparation of Chromen-2-one Core

      Starting Material: 7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one.

      Reaction: The chromen-2-one core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

  • Functionalization

      Step 1: Introduction of the benzyl(methyl)amino group.

      Step 2: Coupling with the chromen-2-one core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Green Chemistry Approaches: Using environmentally benign solvents and catalysts to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Products: Reduction can yield alcohols or amines, depending on the specific functional groups targeted.

  • Substitution

      Reagents: Nucleophiles like halides or amines.

      Conditions: Typically carried out under basic or acidic conditions to facilitate the substitution reaction.

      Products: Substituted derivatives of the original compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Catalysts: Acid or base catalysts depending on the reaction type.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

    Antioxidant Properties: Acts as an antioxidant, which can be useful in preventing oxidative stress-related diseases.

Medicine

    Anti-inflammatory: Potential use in developing anti-inflammatory drugs.

    Anticancer: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Industry

    Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.

    Agriculture: Potential use as a plant growth regulator or pesticide.

Mechanism of Action

The mechanism of action of 6-{[benzyl(methyl)amino]methyl}-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

    Pathways: Inhibition of COX and LOX can lead to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: A simpler coumarin derivative with similar core structure but lacking the benzyl(methyl)amino group.

    Warfarin: A well-known anticoagulant that also belongs to the coumarin family.

    Esculetin: A natural coumarin with potent antioxidant properties.

Uniqueness

    Functional Groups: The presence of the benzyl(methyl)amino group in 6-{[benzyl(methyl)amino]methyl}-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one provides unique chemical reactivity and biological activity compared to simpler coumarins.

    Biological Activity: Exhibits a broader range of biological activities, including antimicrobial, antioxidant, and anticancer properties, making it a versatile compound for various applications.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

6-[[benzyl(methyl)amino]methyl]-7-hydroxy-3,4,8-trimethylchromen-2-one

InChI

InChI=1S/C21H23NO3/c1-13-14(2)21(24)25-20-15(3)19(23)17(10-18(13)20)12-22(4)11-16-8-6-5-7-9-16/h5-10,23H,11-12H2,1-4H3

InChI Key

BJEXHFQZHGWYSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C(=C2C)O)CN(C)CC3=CC=CC=C3)C

Origin of Product

United States

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